4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its dual oxazole rings and multiple isopropyl substituents. This compound is notable for its potential applications in medicinal chemistry and materials science.
This compound can be classified under the category of oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The specific IUPAC name provides insight into its structural features, including the presence of isopropyl groups and the oxazole moiety. Its molecular formula is C17H27N3O2, indicating a relatively complex structure with multiple functional groups.
The synthesis of 4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also involve various reaction conditions such as temperature control, solvent selection, and the use of protective groups during multi-step synthesis to prevent unwanted reactions.
The molecular structure of 4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole can be represented by its molecular formula C17H27N3O2. The compound features:
Key identifiers for this compound include:
Property | Value |
---|---|
Molecular Weight | 301.39 g/mol |
CAS Number | 131864-67-0 |
InChI Key | CSGQGLBCAHGJDR-GJZGRUSLSA-N |
SMILES | CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C |
The compound can undergo various chemical reactions including:
Common reagents and conditions used in these reactions include:
Reaction Type | Reagent/Conditions |
---|---|
Oxidation | Potassium permanganate in acidic/basic medium |
Reduction | Lithium aluminum hydride in anhydrous ether |
Substitution | Halogenated solvents with palladium on carbon |
The mechanism by which 4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This modulation can lead to significant biological effects depending on the system involved.
The physical properties of this compound include:
Chemical properties include reactivity with various reagents under different conditions as outlined in the chemical reactions analysis section.
4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-y)pentan -3-y] -4,5-dihydro -1,3 -oxazole has several applications in scientific research:
This compound's unique structural features make it a valuable asset for ongoing research across various fields including medicinal chemistry and materials science.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3